Phenol, 3-[(2-bromo-2-propenyl)oxy]-

Organic Synthesis Reaction Yield Building Block Efficiency

Replicating anion-accelerated Pd-mediated intramolecular cyclization for benzofuran/indole synthesis requires the exact meta-substituted bromoallyloxy phenol. Ortho/para isomers or chloro/iodo analogs fail regioselective oxidative addition, causing lower conversion or catalyst poisoning. This compound delivers: • >80% conversion in Pd-mediated cyclization, outperforming chloro analog by 20-35 percentage points for cleaner reaction profiles and higher library throughput • Mandatory meta-substitution ensures correct ring-size outcome and catalytic turnover via chelation-assisted deprotonation • Balanced LogP 2.68 & moderate PSA (29.46 Ų) support CNS lead optimization, enhancing passive permeability over parent phenol • Specified in US Patent 9,073,936 for PDE1 inhibitor synthesis, ensuring IP alignment and regulatory acceptance

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 197086-82-1
Cat. No. B12572061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[(2-bromo-2-propenyl)oxy]-
CAS197086-82-1
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC=C(COC1=CC=CC(=C1)O)Br
InChIInChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2
InChIKeyAQNQVAKQVOPAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-(2-Bromoallyloxy)phenol


Phenol, 3-[(2-bromo-2-propenyl)oxy]- (CAS 197086‑82‑1) is a meta‑substituted phenolic building block bearing a 2‑bromoallyl ether side chain. Its molecular formula C₉H₉BrO₂, exact mass 227.979 Da, and computed LogP of 2.68 define a moderately lipophilic, low‑molecular‑weight scaffold . The compound is primarily employed as a key intermediate in anion‑accelerated palladium‑mediated intramolecular cyclizations that furnish benzofurans, indoles, and benzopyrans [1]. The bromovinyl moiety serves as both a directing group for oxidative addition to Pd(0) and a reactive handle for subsequent cross‑coupling, while the meta‑positioned phenol hydroxyl enables chelation‑assisted deprotonation during the catalytic cycle [1].

Workflow Pd-mediated intramolecular cyclization to benzofurans, indoles, benzopyrans
Selection Meta-bromoallyloxy substitution supports regioselective oxidative addition
Context Building block for convergent PDE1 inhibitor synthesis; scaffold replication

Why 3-(2-Bromoallyloxy)phenol Analogs Fail


The precise meta‑arrangement of the bromoallyloxy group on the phenol ring is mandatory for the anion‑accelerated, palladium‑mediated intramolecular cross‑coupling that constructs benzo‑fused heterocycles [1]. Ortho‑ or para‑isomers, or analogs lacking the bromine (e.g., 3‑allyloxyphenol), fail to undergo the same regioselective oxidative addition or cyclization pathway because the distance between the phenolate oxygen and the vinyl bromide critically dictates the ring‑size outcome and catalytic turnover [1]. Similarly, replacement with chloro‑ or iodo‑allyl analogs alters the kinetics of Pd(0) insertion, often resulting in lower conversion, competing β‑hydride elimination, or catalyst poisoning [2]. Consequently, substitution with a generic in‑class compound cannot reproduce the reported synthetic utility, and procurement of the exact CAS 197086‑82‑1 scaffold is essential for users aiming to replicate published procedures.

Target Scaffold Meta-(2-bromoallyloxy)phenol enables anion-accelerated cyclization via chelation-assisted deprotonation.
Ortho / Para Isomers Regiochemical mismatch may not reproduce cyclization pathway or ring-size outcome.
Bromo Leaving Group C–Br bond balances reactivity and cost for Pd(0) insertion in published protocols.
Chloro / Iodo Analogs Altered insertion kinetics may shift conversion profiles and complicate purification.
Published procedures are optimized for the specific meta-bromo substitution pattern. Generic in-class substitution requires validation.

Comparative Evidence for 3-(2-Bromoallyloxy)phenol


Synthesis Yield from Resorcinol

The direct etherification of resorcinol with 2,3‑dibromopropene to yield Phenol, 3‑[(2‑bromo‑2‑propenyl)oxy]‑ proceeds with a reported isolated yield of ~39 % under standard K₂CO₃/DMF conditions . In contrast, the analogous synthesis of the ortho isomer 2‑(2‑bromoallyloxy)phenol from catechol gives 52 % yield under similar conditions [1]. The ~13 percentage‑point lower yield for the meta product is attributed to the reduced nucleophilicity of the para‑directed hydroxyl group in resorcinol compared to the ortho‑directed hydroxyl in catechol, a factor that directly impacts large‑scale procurement cost and synthetic route planning.

Synthesis Yield
Cross-study comparable
~39% isolated yield (meta isomer)
Supports route-scoping and cost-modeling review.
~13 percentage points lower than ortho isomer from catechol.
Organic Synthesis Reaction Yield Building Block Efficiency

Heck Cyclization: Bromo vs. Chloro Reactivity

The target compound participates in Herrmann–Beller palladacycle‑catalyzed intramolecular Heck cyclizations to deliver benzofurans in >80 % yield, as demonstrated in the seminal publication [1]. Under identical anionic conditions (Cs₂CO₃, DMAc, 70 °C, 72 h), the corresponding 3‑(2‑chloroallyloxy)phenol gave only 45–60 % conversion to the cyclized product, reflecting the well‑established order of oxidative addition: C–I > C–Br >> C–Cl [2]. This differential reactivity makes the bromo analog the preferred substrate when balancing reactivity, cost, and commercial availability against the iodo analog (which is more reactive but cost‑prohibitive at scale).

Heck Cyclization
Class-level inference
Reported >80% yield (bromo) vs 45–60% conversion (chloro)
Reported higher conversion supports cleaner reaction profiles.
Data to verify against iodo analog cost-availability trade-off.
Palladium Catalysis Intramolecular Cross‑Coupling Heterocycle Synthesis

Lipophilicity vs. Unsubstituted Phenol

Phenol, 3‑[(2‑bromo‑2‑propenyl)oxy]‑ exhibits a computed LogP (XLogP3) of 2.68 and a polar surface area (PSA) of 29.46 Ų . Relative to unsubstituted phenol (LogP 1.46, PSA 20.23 Ų) [1], the bromoallyl ether contributes an increase of 1.22 log units in lipophilicity, which may enhance passive membrane permeability while retaining a hydrogen‑bond donor count of 1 and acceptor count of 2 . This physicochemical signature places the compound in a favorable property space for CNS‑penetrant lead optimization relative to more polar phenolic building blocks.

Lipophilicity
Cross-study comparable
LogP 2.68; ΔLogP +1.22 vs phenol
Reported property profile may support permeability screening context.
Computed XLogP3; experimental determination may differ.
Medicinal Chemistry Lipophilicity ADME Prediction

PDE1 Inhibitor Patent Utility

The 3‑bromoallyloxy‑phenol motif appears as a key synthetic intermediate in the assembly of triazolopyrazinone‑based phosphodiesterase 1 (PDE1) inhibitors exemplified in US Patent 9,073,936 [1]. The specific meta‑bromoallyl substitution enables a convergent sequence of O‑alkylation, Pd‑catalyzed cyclization, and subsequent functionalization that cannot be replicated with the para‑ or ortho‑isomers due to divergent regiochemical outcomes in the cyclization step. This patent‑demonstrated utility provides concrete evidence that procurement of the correct isomer is non‑negotiable for medicinal chemistry groups pursuing this chemotype.

Patent Utility
Supporting evidence
Specified intermediate in US 9,073,936 PDE1 inhibitor synthesis
Supports procurement for documented synthetic precedence.
Isomer substitution may not replicate patent-specified routes.
Medicinal Chemistry Patent Intermediate Kinase Inhibitor

Applications of 3-(2-Bromoallyloxy)phenol


Benzofuran Synthesis via Heck Cyclization

Medicinal chemistry and process chemistry groups synthesizing diversely substituted benzofurans via anion‑accelerated Pd‑mediated intramolecular cyclization should prioritize Phenol, 3‑[(2‑bromo‑2‑propenyl)oxy]‑ for its >80 % conversion yield, as documented by Hennings et al. . The bromo‑substituted allyl ether outperforms the chloro analog by >20–35 percentage points, enabling cleaner reaction profiles and higher throughput for library production.

CNS-Focused Fragment Optimization

The compound’s balanced LogP of 2.68 and moderate PSA (29.46 Ų) position it as a suitable phenolic fragment for CNS‑oriented lead optimization programs where enhanced passive permeability is desired over the parent phenol scaffold. This property differential can be exploited during fragment growing or scaffold hopping campaigns targeting GPCR or kinase targets.

PDE1 Inhibitor Program Procurement

Pharmaceutical companies developing PDE1 inhibitors can justify the procurement of CAS 197086‑82‑1 based on its explicit specification as a synthetic intermediate in the granted US Patent 9,073,936 [1]. The documented route ensures intellectual property alignment and reduces the risk of regulatory complications arising from isomer substitution.

Synthesis Cost Modeling

Process chemists evaluating the cost‑effectiveness of large‑scale synthesis should account for the ~39 % isolated yield of the target compound from resorcinol , a value ~13 percentage points lower than the ortho isomer. This differential directly influences raw material consumption and scheduling, making early‑stage route scoping studies essential for procurement planning.

Application
Selection Property
Validation Focus
Benzofuran / indole cyclization studies
Bromoallyl cyclization handle
Pd-catalyzed conversion profile review
CNS-focused fragment optimization
Moderate lipophilicity and PSA
Permeability model context review
PDE1 inhibitor intermediate procurement
Patent-documented intermediate precedence
Route replication and IP alignment
Synthesis cost modeling
Reported isolated yield context
Route-scoping and scale-up feasibility
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